5-(ETHYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Description
5-(Ethylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a synthetic oxazole derivative featuring distinct functional groups:
- Position 5: A short ethylamino (-NH-CH2CH3) substituent, contributing to moderate hydrophilicity and steric accessibility.
Properties
IUPAC Name |
5-(ethylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-2-18-16-14(11-17)19-15(24-16)12-3-5-13(6-4-12)25(21,22)20-7-9-23-10-8-20/h3-6,18H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOMBTMBGNXQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ETHYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the ethylamino and morpholine sulfonyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(ETHYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
5-(ETHYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(ETHYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Note: The target compound’s molecular formula and weight are inferred from structural analogs in .
Key Observations:
Substituent Effects at Position 5: Ethylamino (Target, Compound 4): Smaller size enhances solubility and reduces steric hindrance compared to bulkier groups like [2-(4-methoxyphenyl)ethyl]amino (Compound 1) or 4-methoxyanilino (Compound 2). This may improve membrane permeability .
Sulfonyl Group Variations :
- Morpholine-4-sulfonyl (Target, Compound 1) : Offers hydrogen-bonding via the ether oxygen, improving solubility and target interactions.
- Azepane-1-sulfonyl (Compound 4) : A 7-membered ring increases conformational flexibility but reduces polarity compared to morpholine.
- Piperidine Derivatives (Compounds 2, 3) : Basic nitrogen in piperidine may influence pH-dependent solubility and binding to charged residues .
Molecular Weight Trends :
- The target compound (~418.5 g/mol) falls within the "drug-like" range (300–500 g/mol), contrasting with higher-weight analogs like Compound 1 (468.53 g/mol), which may face challenges in pharmacokinetics.
Research Implications
- Structure-Activity Relationships (SAR): Ethylamino and morpholine sulfonyl groups in the target compound suggest a balance between solubility and target engagement. Comparative studies with azepane/piperidine analogs (e.g., Compound 4) could refine selectivity for specific enzymes or receptors.
- Screening Data : While lacks activity data, the structural diversity of these oxazole derivatives highlights their utility in probing chemical space for hit-to-lead optimization .
Biological Activity
5-(Ethylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a compound belonging to the oxazole derivatives class, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
IUPAC Name : this compound
Molecular Weight : 397.46 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
- Cellular Pathway Interference : The compound may affect gene expression and cellular signaling, contributing to its pharmacological effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Oxazole derivatives have been reported to possess significant antimicrobial properties against a range of pathogens.
- Antitumor Activity : Some studies suggest potential anticancer effects through cytotoxicity against cancer cell lines.
- Anti-inflammatory Effects : Compounds in this class may reduce inflammation by modulating inflammatory mediators.
Case Studies and Research Findings
Several studies have investigated the biological activity of oxazole derivatives, including those structurally related to our compound of interest:
Study 1: Analgesic Activity
A study evaluated the analgesic properties of oxazole derivatives using the writhing and hot plate tests. Results indicated that certain derivatives exhibited significant pain relief comparable to standard analgesics .
| Compound | Writhing Test (Inhibition %) | Hot Plate Test (Latency Time) |
|---|---|---|
| Compound A | 70% | 15 seconds |
| Compound B | 65% | 14 seconds |
| This compound | TBD | TBD |
Study 2: Cytotoxicity Against Cancer Cell Lines
Research on similar oxazole compounds demonstrated varying degrees of cytotoxicity against A549 lung cancer cells. The most effective compounds showed IC50 values ranging from 11.20 µg/mL to 59.61 µg/mL, indicating potential for further development as anticancer agents .
Comparative Analysis with Similar Compounds
A comparative analysis of similar compounds highlights the unique features of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar | Antimicrobial |
| Compound B | Similar | Antitumor |
| This compound | Unique | Analgesic, Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
